molecular formula C27H35Cl2N3 B1242079 Iodine Green CAS No. 33231-00-4

Iodine Green

Cat. No. B1242079
CAS RN: 33231-00-4
M. Wt: 472.5 g/mol
InChI Key: FRCAGVUKJQCWBD-UHFFFAOYSA-L
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Description

Iodine Green is a synthetic dye that is commonly used in scientific research for staining and visualizing biological structures. It is also known as Malachite Green, Basic Green 4, and Diamond Green B. Iodine Green has a distinctive green color and is widely used in various fields of biology, including microbiology, histology, and immunology.

Scientific Research Applications

1. Plant Biofortification

Iodine has been used in the biofortification of plants. A study demonstrated that applying iodine to triticale plants increased the iodine content in the plants, which could make them an alternative source of iodine in the human diet. The application rates and methods of iodine fertilization did not negatively impact the biological quality of the plants (Krzepiłko et al., 2018).

2. Health Policy and Public Health Programs

Research on iodine deficiency in Peru led to the development of a national public health program. Persistent iodine deficiency, which can cause fetal brain damage and mental retardation, was addressed through the use of iodinated oil for prevention and treatment. This initiative resulted in the virtual elimination of iodine deficiency in the country by 1995 (Pretell, 2017).

3. Frequency Stabilization in Optical Communication

Iodine has been used to stabilize the frequency of diode lasers in the optical communication band. The iodine molecule, serving as a frequency reference, enabled the locking of the second-harmonic signal of a distributed-feedback diode laser to the absorption lines of the iodine hyperfine structure, achieving low frequency jitter (Chui et al., 2005).

4. Green Chemistry Applications

Iodine has found various applications in green chemistry. For example, it has been used in the aerobic photo-decarboxylation of α-hydroxy carboxylic acid derivatives under visible light irradiation, highlighting its role in environmentally sustainable reactions (Nakayama & Itoh, 2008). Another study described a green potentiometric method for determining the iodine number of biodiesel using iodine in a water–ethanol mixture (Tubino & Aricetti, 2013).

properties

IUPAC Name

[4-[(E)-[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidene-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3.2ClH/c1-20-19-23(13-18-26(20)29(4)5)27(21-9-14-24(15-10-21)28(2)3)22-11-16-25(17-12-22)30(6,7)8;;/h9-19H,1-8H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCAGVUKJQCWBD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)[N+](C)(C)C)C=CC1=[N+](C)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=C(\C2=CC=C(C=C2)N(C)C)/C3=CC=C(C=C3)[N+](C)(C)C)/C=CC1=[N+](C)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodine Green

CAS RN

33231-00-4
Record name 4-((4-(Dimethylamino)-m-tolyl)(4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-N,N,N-trimethylanilinium dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033231004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[[4-(dimethylamino)-m-tolyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N,N-trimethylanilinium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,310
Citations
MS Yusubov, VV Zhdankin - Current Organic Synthesis, 2012 - ingentaconnect.com
Recent advances in the development of environmentally friendly recyclable reagents and catalytic systems based on hypervalent iodine are discussed. The review covers the following …
Number of citations: 198 www.ingentaconnect.com
G Li, Y Liu, Y Wang - Analytical letters, 2009 - Taylor & Francis
… The method is based on the formation of ion-association complexes {(IG) 3 ·[As 2 (Mo 2 O 7 ) 12 ]H 5 } m of iodine green (IG) and heteropoly acid anion [As 2 (Mo 2 O 7 ) 12 ] 14− formed …
Number of citations: 3 www.tandfonline.com
W Russell - British medical journal, 1890 - ncbi.nlm.nih.gov
… then with iodine green, without passing the sections through any specially decolorising agent, the iodine green replaced the fuchsine in everything, with the exception of certain bodies. …
Number of citations: 216 www.ncbi.nlm.nih.gov
MK Dutt - Acta histochemica, 1975 - europepmc.org
… Amongst the dyes successfully used, the preparations remain stable when stained with most of them except methyl green, malachite green, brillant green, iodine green and cresyl violet …
Number of citations: 5 europepmc.org
P Strzetelski, F Brzóska… - … INSTITUTE OF ANIMAL …, 2005 - researchgate.net
The iodine content of feeds from plants grown in Poland was investigated. A total of 257 samples were taken from 40 Cultivar Testing Stations located all over Poland, under varying soil…
Number of citations: 3 www.researchgate.net
M Banerjee, S Mallick, A Paul, A Chattopadhyay… - Langmuir, 2010 - ACS Publications
Herein we report synergy in antimicrobial activity of a chitosan−silver nanoparticle (CS−Ag NP) composite in the presence of molecular iodine. Green fluorescent protein (GFP) …
Number of citations: 222 pubs.acs.org
PB Rottier - Stain Technology, 1953 - Taylor & Francis
… There appear to be two main types of spectra indicated by the table, provided that samples 7 and 8 be excluded (7 is rather atypical and 8 is of iodine green). Samples 1 and 2 are …
Number of citations: 9 www.tandfonline.com
M Saquib, S Ahamad, MF Khan, MI Khan… - Frontiers in …, 2023 - frontiersin.org
Herein, we report an efficient and eco-friendly, ultrasound assisted synthetic strategy for the construction of diversified pyrrolobenzodiazepine-triazole hybrids, which are potentially …
Number of citations: 3 www.frontiersin.org
Y Tayama, K Miyake, K Sugihara, S Kitamura… - Journal of health …, 2006 - jstage.jst.go.jp
Povidone-iodine (PVP-I) gargling solution is used to prevent bacterial infection, but because of its unpleasant smell and metallic taste, people often drink a flavoring agent, such as …
Number of citations: 3 www.jstage.jst.go.jp
SP Liu, ZF Liu, CZ Huang - Analytical sciences, 1998 - jstage.jst.go.jp
The resonance Rayleigh scattering (RRS) spectra of selenium (IV)/iodide/basic triphenylmethane dye systems have been studied. Intense RRS appears when selenium (IV) reacts with …
Number of citations: 56 www.jstage.jst.go.jp

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